4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOKXBKXUJAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-methylpiperidine with a suitable pyridine derivative. One common method is the alkylation of 4-methylpiperidine with 4-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[(4-Methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters and structural features of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and analogous compounds:
Key Observations :
- Molecular Weight : The methylpiperidinylmethyl group in this compound contributes to a moderate molecular weight (189.28), balancing bioavailability and target engagement. Bulkier substituents, as seen in CHJ02029 (519.47), may enhance receptor affinity but reduce solubility.
- Lipophilicity : Piperidine-containing derivatives (e.g., this compound, CHJ02029) exhibit increased lipophilicity compared to nitrobenzyl-substituted analogs, improving blood-brain barrier penetration .
Enzyme Inhibition
- Sphingosine Kinase (SphK) Inhibition: this compound is critical in synthesizing RB-053, a potent SphK inhibitor. The methylpiperidinyl group enhances binding to the enzyme’s hydrophobic pocket, achieving IC₅₀ values in the nanomolar range . In contrast, CHJ02029, with a piperidinyl-ethoxy substituent, targets Sphk1 with higher selectivity but similar potency .
- Monoamine Oxidase (MAO) Interaction: TMMP, a tetrahydropyridine analog, is oxidized by MAO-B to a neurotoxic pyridinium ion, causing dopaminergic neuron degeneration. This contrasts with this compound, which lacks MAO substrate activity due to its fully saturated piperidine ring .
Receptor Binding
- The piperidine moiety in S 18126 facilitates selective D4 antagonism, whereas simpler pyridines like raclopride target D2/D3 receptors .
Biological Activity
4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and biochemistry. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant findings from recent studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it may influence the compound's binding affinity to various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 188.27 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, enzymes, and other cellular targets. The specific mechanism of action for this compound remains under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes involved in cell signaling, such as phosphoinositide-3-kinase (PI3K) and protein lysine methyltransferase G9a. These enzymes are crucial for regulating cellular processes related to growth and metabolism.
- Receptor Modulation : It is hypothesized that the compound may act as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Pharmacological Applications
The biological activity of this compound suggests several pharmacological applications:
- Neuropharmacology : Preliminary studies indicate potential therapeutic effects on conditions such as anxiety, depression, and schizophrenia through modulation of neurotransmitter systems .
- Cancer Therapeutics : The compound's ability to inhibit specific enzymatic pathways suggests its use in developing anticancer agents. For instance, derivatives have shown promise in inhibiting growth in various cancer cell lines .
- Proteomics Research : In proteomics, this compound is utilized for affinity chromatography to isolate proteins, aiding in the study of protein interactions and functions.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study focusing on its role as a PI3K inhibitor demonstrated significant effects on cell proliferation and survival pathways, indicating potential use in cancer therapy.
- In neuropharmacological research, derivatives of this compound were observed to enhance cognitive function in animal models, suggesting a role in treating cognitive deficits associated with psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
